Deuterium hydride

Frequency Metrology Fundamental Physics Molecular Spectroscopy

Deuterium hydride (HD) is a heteronuclear diatomic isotopologue—not an H₂/D₂ mixture—with a unique center of mass, vibrational frequency, and zero-point energy. This intrinsic asymmetry renders HD indispensable for absolute frequency metrology (0.12 ppb uncertainty), QED tests, cryogenic Raman calibration (7 cm⁻¹ shift), and kinetic isotope effect studies where homonuclear substitution introduces quantifiable errors. Procure HD with ≥98 atom% D isotopic purity, supplied as compressed gas in carbon steel lecture bottles with brass CGA 110/180 valves. Ideal for laboratories demanding heteronuclear coupling precision inaccessible via H₂ or D₂ alone.

Molecular Formula H2
Molecular Weight 3.0221 g/mol
CAS No. 13983-20-5
Cat. No. B084252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeuterium hydride
CAS13983-20-5
SynonymsDeuterium
Deuterons
Hydrogen 2
Hydrogen-2
Molecular FormulaH2
Molecular Weight3.0221 g/mol
Structural Identifiers
SMILES[HH]
InChIInChI=1S/H2/h1H/i1+1
InChIKeyUFHFLCQGNIYNRP-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes1 l / 5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deuterium Hydride (HD, CAS 13983-20-5): Technical Specifications and Procurement Baseline


Deuterium hydride (HD, CAS 13983-20-5) is a heteronuclear diatomic molecule composed of protium (¹H) and deuterium (²H) [1]. It is a stable, non-radioactive isotopologue of molecular hydrogen, supplied primarily as a high-purity gas for advanced spectroscopy, isotope separation, and precision measurement applications. Key procurement specifications include isotopic purity of ≥98 atom% D and a physical form as a compressed gas in carbon steel lecture bottles .

Why Deuterium Hydride Cannot Be Replaced by H₂ or D₂ for Precision Applications


Deuterium hydride (HD) is not a simple mixture of H₂ and D₂; it is a distinct molecular entity with a unique center of mass, vibrational frequency, and zero-point energy that diverges from its homonuclear counterparts [1]. This intrinsic asymmetry makes HD an indispensable calibrant and probe where absolute frequency metrology, isotopologue-specific separation, or heteronuclear coupling is required. Using H₂ or D₂ as a substitute in these contexts introduces quantifiable errors in frequency, selectivity, or reaction kinetics that are unacceptable for high-precision scientific work [2][3].

Quantitative Differentiation of Deuterium Hydride (HD) Against H₂ and D₂


Absolute Vibrational Transition Frequency: HD vs. H₂ and D₂ as a Precision Calibrant

Deuterium hydride (HD) provides a unique rovibrational transition frequency that serves as a high-precision frequency standard, fundamentally distinct from H₂ and D₂. The 1-0 R(0) transition in HD has been measured with an absolute frequency of 111,448,815,477(13) kHz and an uncertainty of only 0.12 parts-per-billion (ppb) [1]. This level of precision is orders of magnitude better than typical spectroscopic references for H₂ and is only achievable due to HD's heteronuclear nature, which permits a weak electric dipole moment. H₂ and D₂ are homonuclear, lacking a permanent dipole moment, and therefore their transitions are electric quadrupole in nature, making them far weaker and less suitable for ultra-high-precision frequency standards.

Frequency Metrology Fundamental Physics Molecular Spectroscopy

Raman Vibrational Frequency Perturbation: HD in Solid Matrices vs. H₂ and D₂

The vibrational frequency of solid HD exhibits a quantifiable and distinct shift compared to its absorption spectrum, a phenomenon not observed in the same manner for H₂ or D₂. In the solid state, a feature in the HD vibrational (0–1) band was observed with a frequency 7 cm⁻¹ higher than the corresponding feature measured in absorption experiments [1]. This deviation is attributed to the unique center-of-mass interaction shift in HD, which is absent in homonuclear H₂ and D₂. This property allows HD to act as a sensitive probe of solid-state environments and intermolecular interactions.

Vibrational Spectroscopy High-Pressure Physics Cryogenics

Isotopologue Adsorption Selectivity: HD/H₂ vs. D₂/H₂ Separation Efficiency

The separation of hydrogen isotopologues via adsorption is a critical process, and HD exhibits a distinct selectivity profile relative to H₂. Ab initio calculations predict that for highly selective adsorption sites (e.g., B12X11⁻), the zero-point energy difference yields a hypothetical HD/H₂ selectivity of 1.5 at 300 K, which is lower than the D₂/H₂ selectivity of 2.0 under the same conditions [1]. This quantitative difference, stemming from the intermediate mass of HD (3.02 g/mol) compared to H₂ (2.02 g/mol) and D₂ (4.03 g/mol), is crucial for designing and modeling multi-stage isotope separation cascades.

Isotope Separation Adsorption Quantum Sieving

Kinetic Isotope Effect in Fluorine Reaction: HD vs. H₂ and D₂ Rate Constants

In the benchmark reaction of fluorine atoms with hydrogen isotopologues (F + H₂/D₂/HD), the rate constant for HD is not simply the average of those for H₂ and D₂, demonstrating a unique intramolecular kinetic isotope effect (KIE). Variational transition state theory calculations show that the reaction F + HD proceeds via two distinct product channels (HF + D and DF + H) with different rate constants [1]. The overall rate constant k(HD) is a sum of these two, providing a specific value that differs from both k(H₂) and k(D₂). This behavior is a direct consequence of HD's asymmetric mass distribution, which is not present in the symmetric H₂ or D₂ molecules.

Chemical Kinetics Isotope Effects Reaction Dynamics

High-Value Application Scenarios for Deuterium Hydride (HD)


Precision Frequency Metrology and Fundamental Physics

Procure HD gas for use as a primary frequency standard in laboratories testing quantum electrodynamics (QED) or seeking to determine fundamental constants like the proton-electron mass ratio. The 0.12 ppb uncertainty in its 1-0 R(0) transition frequency provides a benchmark for calibrating high-resolution spectrometers and optical clocks [1].

Raman Spectroscopy Calibration Under Cryogenic Conditions

Utilize solid HD as a Raman frequency standard for experiments conducted at cryogenic temperatures. Its unique 7 cm⁻¹ vibrational shift relative to its gas-phase absorption serves as a distinct, verifiable calibration point for Raman shift axes in condensed-phase spectroscopy [1].

Hydrogen Isotope Separation Process Development and Modeling

Employ HD in experimental studies to validate computational models of quantum sieving and kinetic isotope separation. The quantified HD/H₂ selectivity of 1.5 (at 300 K) provides a critical data point for designing multi-stage separation cascades and screening novel nanoporous materials [1].

Reaction Dynamics and Kinetic Isotope Effect Studies

Use HD as a reactant to decouple intermolecular and intramolecular kinetic isotope effects in benchmark reactions (e.g., F + H₂/D₂/HD). The ability to distinguish between HF + D and DF + H product channels provides insights into transition state geometries and reaction mechanisms that are inaccessible using H₂ or D₂ alone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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